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Characterization, Synthesis, and Pharmacological Utility of a CYP11B2 Inhibitor Scaffold

Part 1: Physicochemical Profile & Molecular Weight

The precise characterization of 2-methoxy-6-(imidazol-1-yl)quinoline is critical for its application
as a chemical probe in medicinal chemistry, particularly in the development of Aldosterone
Synthase (CYP11B2) inhibitors.

1.1 Molecular Weight Specifications

In high-precision drug discovery, "molecular weight" is not a single number but a set of values
dictating different analytical workflows.
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Parameter Value Analytical Context

Formula C13H11NsO Stoichiometry calculations.

i Used for molarity calculations
Average Molecular Weight 225.25 g/mol o
and bulk weighing.

Critical: The exact mass of the

most abundant isotope peak (
Cv

Hy
Monoisotopic Mass 225.0902 Da

N1

0). Used for High-Resolution
Mass Spectrometry (HRMS)

validation.

The target peak observed in
[M+H]* lon 226.0975 m/z positive-mode ESI-MS
(Electrospray lonization).

1.2 Structural Descriptors & Drug-Likeness

This molecule serves as a "privileged scaffold,” balancing the lipophilicity required to penetrate
the adrenal cortex with the polarity needed for enzyme active site binding.

e Lipinski's Rule of 5 Status: Compliant (MW < 500, LogP ~2.5, H-bond donors = 0, H-bond
acceptors = 4).

« Topological Polar Surface Area (TPSA): ~45 A2. This suggests high membrane permeability,
ideal for an intracellular target like CYP11B2.

Part 2: Synthetic Methodology

Objective: Synthesis of 2-methoxy-6-(imidazol-1-yl)quinoline via Copper-Catalyzed Ullmann-
Type N-Arylation.
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Rationale: Direct nucleophilic substitution on the quinoline ring is difficult at position 6.
Therefore, a transition-metal catalyzed cross-coupling between a halo-quinoline and imidazole
is the standard, self-validating protocol.

2.1 Retrosynthetic Analysis

The molecule is disconnected at the C(quinoline)-N(imidazole) bond.
e Precursor A: 6-Bromo-2-methoxyquinoline (Electrophile).

e Precursor B: Imidazole (Nucleophile).

2.2 Detailed Protocol

Reagents:

6-Bromo-2-methoxyquinoline (1.0 equiv)

Imidazole (1.2 equiv)

Copper(l) lodide (Cul) (10 mol%) — Catalyst

L-Proline (20 mol%) — Ligand (stabilizes the Cu-intermediate)

Potassium Carbonate (K2COs) (2.0 equiv) — Base

DMSO (Dimethyl sulfoxide) — Solvent
Step-by-Step Workflow:

e Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-2-
methoxyquinoline (1.0 mmol), imidazole (1.2 mmol), Cul (0.1 mmol), L-Proline (0.2 mmol),
and K2COs (2.0 mmol).

 Inert Atmosphere: Evacuate the tube and backfill with Nitrogen (Nz) three times to remove
oxygen (prevents catalyst oxidation).

e Solvation: Add anhydrous DMSO (3 mL) via syringe under Nz flow.
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e Reaction: Seal the tube and heat to 110°C for 12—16 hours.

o Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting bromide spot (high
R_f) should disappear.

o Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate
(3x10 mL).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via flash column chromatography (Gradient: 0 — 5% MeOH/DCM).

2.3 Synthetic Pathway Diagram

6-Bromo-2-methoxyquinoline

(Electrophile) ull Coupli
T Cul / L-Proline mNZ?:\? Ia(t)iltj)Fr)]mg 2-methoxy-6-(imidazol-1-yl)quinoline
> K2C03, DMSO, 110°C (Target Scaffold)
Imidazole
(Nucleophile)

Click to download full resolution via product page

Caption: Figure 1. Copper-catalyzed Ullmann coupling strategy for the synthesis of the target
inhibitor scaffold.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal
analytical techniques.

3.1 High-Resolution Mass Spectrometry (HRMS)
» Method: ESI-TOF (Electrospray lonization - Time of Flight).

» Expected Result: A protonated molecular ion [M+H]* at m/z 226.0975.

e Acceptance Criteria: Error <5 ppm.
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« |sotopic Pattern: A distinct M+1 peak at ~227.10 (approx. 14% relative intensity due to 13C
natural abundance) confirms the carbon count of 13.

3.2 1 H-NMR Spectroscopy (400 MHz, CDCI;s)

Diagnostic signals that confirm the structure:
» Methoxy Group: A sharp singlet (3H) at ~4.05 ppm.

e Imidazole Ring: Three distinct signals. The proton between the two nitrogens (N-CH-N)
appears most downfield as a singlet/broad singlet at ~7.9-8.0 ppm.

e Quinoline Core: A set of aromatic protons. Look for the doublet at ~8.1 ppm (H4 of quinoline)
and the doublet at ~6.9 ppm (H3 of quinoline).

Part 4: Pharmacological Context & Mechanism[1][2]

This molecule is a representative Type Il Ligand for heme-containing enzymes, specifically
Aldosterone Synthase (CYP11B2).

4.1 Mechanism of Action

The imidazole ring is the "warhead." The unshared electron pair on the N3 nitrogen of the
imidazole coordinates directly to the Heme Iron (Fe) within the CYP11B2 active site. This
blocks the binding of molecular oxygen, thereby inhibiting the enzyme's ability to convert 11-
deoxycorticosterone to aldosterone.

The 2-methoxyquinoline moiety acts as the "anchor," fitting into the hydrophobic pocket of the
enzyme to provide binding affinity and selectivity over the homologous enzyme CYP11B1 (11p-
hydroxylase).

4.2 Biological Pathway Diagram
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Caption: Figure 2.[1][2] Mechanism of Action. The imidazole nitrogen coordinates with the
Heme Iron, competitively inhibiting the conversion of substrate to Aldosterone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Structural and functional insights into aldosterone synthase interaction with its redox
partner protein adrenodoxin - PMC [pmc.ncbi.nlm.nih.gov]

e 2. research.unipd.it [research.unipd.it]

¢ 3. Aldosterone Synthase Structure With Cushing Disease Drug LCI1699 Highlights Avenues
for Selective CYP11B Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 4. Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and
structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-
tetrahydropyrrolo[3,2,1-ijJquinolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: 2-Methoxy-6-(imidazol-1-yl)quinoline].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8530803/docs#technical-guide-2-methoxy-6-
imidazol-1-yl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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